N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide is a chemical compound that belongs to the class of sulfonylbenzamides. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. The structure of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide consists of a benzamide core substituted with a cyclohexyl group and a morpholine moiety, which may contribute to its biological activity.
The compound's synthesis and characterization have been documented in various scientific studies and patents, indicating its relevance in pharmaceutical research and development. Notably, studies have explored its synthesis methods, pharmacological properties, and potential applications in treating various medical conditions .
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide is classified as an organic sulfonamide compound. Sulfonamides are known for their antibacterial properties and are often utilized in drug design for various therapeutic applications. This specific compound may possess unique properties due to the presence of the morpholine and cyclohexyl groups, which can influence its interaction with biological targets.
The synthesis of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One reported method involves the use of cyclohexylamine and morpholine derivatives reacting with sulfonyl chlorides to form the desired benzamide structure.
Technical Details:
The molecular structure of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide can be represented as follows:
This formula indicates the presence of:
The compound has a molecular weight of approximately 306.42 g/mol, which is significant for understanding its pharmacokinetic properties.
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide can participate in various chemical reactions typical for sulfonamides, including:
Technical Details:
The mechanism of action for N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as receptors or enzymes.
Data:
Relevant data from studies indicate that the compound exhibits moderate lipophilicity, which could influence its absorption and distribution in biological systems.
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide has potential applications in:
The synthesis of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide follows a convergent multi-step strategy that requires precise sequencing of sulfonylation and amidation reactions. The benchmark pathway involves two critical stages: initial sulfonyl chloride formation followed by morpholine coupling, and subsequent amide bond formation with cyclohexylamine. As detailed in patent literature, the synthesis commences with 3-chlorosulfonylbenzoyl chloride undergoing nucleophilic substitution with morpholine in dichloromethane (DCM) at 0°C to 25°C, using triethylamine as an acid scavenger. This yields 3-morpholinosulfonylbenzoic acid with typical yields of 80–85% after aqueous workup [2] [3]. The carboxylic acid is then activated with thionyl chloride (SOCl₂) under reflux, followed by reaction with cyclohexylamine in DCM at ambient temperature to furnish the target benzamide in 70–75% yield [3].
A significant challenge lies in the regioisomeric separation during the sulfonylation step when using unsubstituted benzoyl chloride precursors. As evidenced in PubChem entries, brominated analogs like 4-bromo-N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide (CID 1379120) necessitate chromatographic purification to resolve ortho/meta isomers, reducing overall yield by 15–20% [4] [6]. Alternative pathways involving late-stage morpholine installation demonstrate inferior efficiency due to the sulfonamide group’s susceptibility to N-dealkylation under vigorous conditions.
Table 1: Comparative Multi-Step Synthesis Approaches
Sequence | Key Intermediate | Overall Yield | Purity Challenges |
---|---|---|---|
Sulfonylation → Amidation | 3-Morpholinosulfonylbenzoic acid | 56–64% | Low isomer separation |
Bromination → Sulfonylation → Amidation | 4-Bromo-3-chlorosulfonylbenzoyl chloride | 48–52% | Halogen exchange side products |
Amidation → Sulfonylation | N-Cyclohexyl-3-chlorosulfonylbenzamide | <40% | N-sulfonation impurities |
The morpholine installation via sulfonamide bond formation employs both organic bases and nucleophilic catalysts to accelerate the reaction while suppressing di-sulfonation byproducts. Triethylamine remains the most widely utilized base in patent syntheses due to its cost-effectiveness and favorable kinetics in aprotic solvents [2]. However, elevated triethylamine concentrations (>2.0 equivalents) promote quaternary ammonium salt formation, complicating morpholine recovery.
Modern catalytic approaches leverage 4-dimethylaminopyridine (DMAP) at 5–10 mol% loading to enhance reaction rates through nucleophilic catalysis. As demonstrated in sulfamoyl benzamide patents, DMAP reduces reaction times from 12 hours to 2–3 hours in tetrahydrofuran (THF) at 40°C while maintaining yields >90% [6]. Notably, solvent choice profoundly impacts catalytic efficiency: DMAP shows superior performance in THF versus DCM due to improved solubility of the sulfonyl chloride intermediate. For large-scale operations, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable aqueous-organic biphasic reactions, reducing organic solvent consumption by 50% without yield compromise [6].
Table 2: Catalytic System Performance in Sulfonamide Bond Formation
Catalyst System | Solvent | Temperature | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Triethylamine (2.0 eq) | DCM | 0°C → 25°C | 12 | 80–85 | Moderate (5–8%) |
DMAP (0.1 eq) | THF | 40°C | 2.5 | 90–93 | Low (<2%) |
TBAB (0.05 eq) + NaOH | Toluene/H₂O | 25°C | 6 | 88 | Moderate (3–5%) |
N-Methylimidazole (0.2 eq) | DCM | 25°C | 4 | 85 | High (8–12%) |
Achieving meta-substitution in N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide demands strategic directing group utilization and halogen masking. Patent data reveals that unprotected benzamide cores exhibit poor regioselectivity during electrophilic sulfonylation (<2:1 meta:para ratio) due to the competing directing effects of the carbonyl and potential N–H groups [6]. To overcome this, the bromine atom serves as a versatile regio-controller in synthetic routes. As exemplified by CID 1379120, bromination at the meta position (yielding 3-bromobenzoyl chloride) precedes sulfonylation, leveraging bromine’s moderate ortho/para-directing effects to achieve 8:1 selectivity for the 3-sulfonyl isomer [4] [6].
Ortho-functionalization presents particular challenges due to steric hindrance from the morpholine sulfonamide group. In the synthesis of 4-bromo-N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide, Pd-catalyzed Buchwald-Hartwig amination requires specialized ligands (XPhos) to achieve 70% yield at the ortho position, versus >90% for para-aminated analogs [6]. Post-functionalization techniques include:
The amidation step’s efficiency is highly sensitive to solvent polarity and temperature profiles. Comparative studies in patent literature demonstrate that dichloromethane (DCM) provides optimal solubility for both 3-morpholinosulfonylbenzoyl chloride and cyclohexylamine, achieving 75% conversion in 2 hours at 25°C. However, THF alternatives enhance yields to 82% when reactions are cooled to -10°C during acid chloride addition, minimizing racemization and hydrolysis [3] [8]. Elevated temperatures (>40°C) promote N-acylurea formation via Curtius rearrangement, particularly in chlorinated solvents.
Critical solvent parameters include:
Reaction concentration also profoundly impacts yield. Concentrations below 0.2M slow the amidation kinetics, while concentrations exceeding 0.5M promote dimerization. Mixed solvent systems (e.g., THF:toluene 3:1) enhance solubility without compromising reactivity, particularly for the crystalline sulfonamide intermediate [8].
Table 3: Solvent and Temperature Optimization in Amidation Step
Solvent System | Temperature | Cyclohexylamine Equivalents | Reaction Time (h) | Yield (%) | Hydrolysis Impurity |
---|---|---|---|---|---|
Dichloromethane (DCM) | 25°C | 1.5 | 2.0 | 75 | 5–7% |
Tetrahydrofuran (THF) | -10°C → 25°C | 1.8 | 3.5 | 82 | <2% |
Toluene | 80°C | 2.0 | 1.5 | 68 | 15% |
THF:Toluene (3:1) | 0°C → 25°C | 1.5 | 2.5 | 85 | 3% |
Acetonitrile | 50°C | 2.0 | 1.0 | 78 | 8% |
Cyclohexylamine IncorporationDirect aminolysis of activated esters with cyclohexylamine confronts significant steric limitations. Primary optimization strategies include:
Morpholine InstallationEarly-stage morpholine coupling (prior to benzamide formation) proves superior to late-stage approaches due to the sulfonamide’s stability during subsequent reactions. Critical considerations include:
The stepwise installation—morpholine sulfonylation followed by cyclohexyl amidation—delivers optimal material efficiency (65–70% overall yield) and minimizes complex purification requirements [3] [6].
Table 4: Comparison of Group Installation Sequences
Installation Order | Overall Yield | Key Advantage | Primary Impurity |
---|---|---|---|
Morpholine → Cyclohexylamine | 65–70% | Minimal epimerization | Hydrolyzed acid (5–8%) |
Cyclohexylamine → Morpholine | 45–50% | Simplified acid handling | N-sulfonamide (15–20%) |
Concurrent installation | <30% | Reduced step count | Bis-sulfonamide (40–45%) |
Preformed sulfonamide coupling | 60% | Avoids sulfonyl chloride intermediate | Bromo-displacement products |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3